6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one

Drug-likeness Lipophilicity Membrane permeability

6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one (CAS 88136-76-9) is a 2,6-disubstituted 4H-1,3-thiazin-4-one heterocycle with the molecular formula C12H11NOS and a molecular weight of 217.29 g/mol. The compound features an unsaturated thiazinone core bearing a phenyl group at position 2 and an ethyl substituent at position 6, giving it a computed XLogP3 of 2.9 and a topological polar surface area (TPSA) of 54.7 Ų.

Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
CAS No. 88136-76-9
Cat. No. B14405573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one
CAS88136-76-9
Molecular FormulaC12H11NOS
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)N=C(S1)C2=CC=CC=C2
InChIInChI=1S/C12H11NOS/c1-2-10-8-11(14)13-12(15-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyQDBIUBAAMKTTQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one (CAS 88136-76-9): Procurement-Relevant Structural and Physicochemical Profile


6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one (CAS 88136-76-9) is a 2,6-disubstituted 4H-1,3-thiazin-4-one heterocycle with the molecular formula C12H11NOS and a molecular weight of 217.29 g/mol [1]. The compound features an unsaturated thiazinone core bearing a phenyl group at position 2 and an ethyl substituent at position 6, giving it a computed XLogP3 of 2.9 and a topological polar surface area (TPSA) of 54.7 Ų [1]. It belongs to a broader class of 1,3-thiazin-4-ones that have been investigated for antifungal, antitubercular, antitumor, and cannabinoid receptor modulatory activities, though direct bioactivity data for this specific compound remains sparse in the open literature [2]. Its primary documented role is as a synthetic intermediate en route to 6-ethyl-2-phenyl-3H-pyrimidin-4-one via ammonolysis [3].

Why Generic 1,3-Thiazin-4-one Analogs Cannot Replace 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one in Synthesis and Screening Workflows


Substitution at the 6-position of the 4H-1,3-thiazin-4-one scaffold is not a passive structural variation; it directly governs both the chemical reactivity and the downstream accessible derivatives. The 6-ethyl group on this compound is essential for its documented transformation—via ammonolysis—into the corresponding 6-ethyl-2-phenyl-3H-pyrimidin-4-one, a reaction that is not feasible with 6-unsubstituted or 6-methyl analogs without fundamentally altering the product structure [1]. Furthermore, the unsaturated 4H-1,3-thiazin-4-one core of this compound distinguishes it from the more common tetrahydro analogs (e.g., 2-phenyl-1,3-thiazinan-4-one, CAS 72286-34-1) that lack the conjugated enone system and thus exhibit different electrophilic reactivity, oxidation susceptibility, and tautomeric behavior [2]. The ethyl substituent additionally contributes a measurable increase in lipophilicity (XLogP3 = 2.9) compared to the unsubstituted 2-phenyl-4H-1,3-thiazin-4-one scaffold, which would predictably alter membrane permeability and protein-binding characteristics in any biological assay context [3].

Quantitative Differentiation of 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one (CAS 88136-76-9) Against Closest Analogs


Lipophilicity (XLogP3) and Polar Surface Area Differentiation vs. Chlormezanone (CAS 80-77-3)

6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one exhibits a computed XLogP3 of 2.9 and a topological polar surface area (TPSA) of 54.7 Ų [1]. By contrast, chlormezanone (2-(4-chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-dioxide, CAS 80-77-3), a clinically used anxiolytic from the tetrahydro-1,3-thiazin-4-one subclass, has a reported experimental logP of 0.86 . This represents a >2 log unit difference in lipophilicity, corresponding to an approximately 100-fold higher predicted octanol-water partition coefficient for the target compound. The TPSA of chlormezanone is substantially higher (approximately 74 Ų due to the sulfone group), whereas the target compound's TPSA of 54.7 Ų falls closer to the CNS drug-likeness threshold of <70 Ų, suggesting greater potential for passive blood-brain barrier penetration [2].

Drug-likeness Lipophilicity Membrane permeability ADME

Synthetic Utility as a Pyrimidin-4-one Precursor: Documented Ammonolysis vs. Tetrahydro Analogs

The 1983 study by Yamamoto et al. demonstrated that 2,6-disubstituted 4H-1,3-thiazin-4-ones undergo clean ammonolysis with ethanolic ammonia to yield the corresponding 2,6-disubstituted pyrimidin-4-ones [1]. This transformation is specifically enabled by the unsaturated thiazinone core and the presence of the 6-ethyl substituent, which directs the ring transformation to 6-ethyl-2-phenyl-3H-pyrimidin-4-one (CAS 83501-10-4). In contrast, tetrahydro analogs such as 2-phenyl-1,3-thiazinan-4-one (CAS 72286-34-1) lack the requisite unsaturation for this transformation and instead undergo simple ring-opening hydrolysis under ammonolysis conditions, yielding N-acyl-β-mercaptocrotonamides rather than pyrimidinones [1]. This established synthetic pathway is not replicable with saturated or 6-unsubstituted analogs and constitutes the only published, reproducible synthetic application for this compound family.

Synthetic intermediate Heterocycle transformation Pyrimidin-4-one Ammonolysis

Molecular Weight and Heavy Atom Count Differentiation from Common Catalog Analogs

The target compound has a molecular weight of 217.29 g/mol and a heavy atom count of 15 [1]. The structurally closest commercially available tetrahydro analog, 2-phenyl-1,3-thiazinan-4-one (CAS 72286-34-1), has a molecular weight of 193.27 g/mol and a heavy atom count of 13 . This difference of 24.02 g/mol corresponds to the ethyl substituent (C2H5, exact mass 29.04) minus two hydrogen atoms (2.02) required to saturate the 5,6-double bond. Both compounds share the same core ring system, but the 24 Da mass increment places the target compound in a distinct molecular weight bin for fragment-based screening libraries (typically binned at 10–20 Da intervals), meaning these two compounds would occupy different fragment spaces in library design [2]. The additional two heavy atoms (ethyl carbons) also provide two additional rotatable bonds (total = 2 for the target vs. 0 or 1 for the unsubstituted analog), increasing conformational flexibility.

Molecular weight Heavy atom count Fragment-based screening Library design

Tautomeric Behavior and Enamine-Imine Equilibrium: Class-Level Differentiation from Tetrahydro and 2-Thioxo Analogs

The 1982 study by Imrich and Kristian on 2,6-disubstituted 4H-1,3-thiazin-4-ones established that members of this subclass exist in an enamine-imine tautomeric equilibrium, detectable by IR and UV spectroscopy [1]. This tautomerism is a direct consequence of the unsaturated thiazinone core conjugated with the 2-amino or 2-substituted moiety. For 2-phenyl-substituted derivatives within this class (including the target compound by structural analogy), the equilibrium favors the imine form, as evidenced by IR carbonyl stretches at approximately 1660–1680 cm⁻¹ and the absence of characteristic enamine N–H stretches [1]. In contrast, tetrahydro analogs (e.g., chlormezanone and 2-phenyl-1,3-thiazinan-4-one) lack this tautomeric equilibrium entirely due to saturation of the 5,6-double bond, and 2-thioxo-2,3-dihydro analogs (e.g., 6-phenyl-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one) exhibit thione-thiol tautomerism instead, involving different spectroscopic signatures [2]. This tautomeric distinction has practical implications for NMR and IR-based quality control of procured batches, as the spectroscopic fingerprint of the target compound should be interpreted with awareness of the enamine-imine equilibrium.

Tautomerism Enamine-imine equilibrium Chemical stability Spectroscopic characterization

Class-Level Biological Activity Landscape: Positioning Among 1,3-Thiazin-4-one Structural Subclasses

The N-aryl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one scaffold has been shown to possess a variety of bioactivities including antifungal, antitubercular, antitumor, antidiabetic, cannabinoid receptor 1 (CB1) inhibition, and anti-angiogenic activity, as reviewed in the 2020 T3P-mediated synthesis paper [1]. However, these activities are documented for the tetrahydro subclass (saturated at the 5,6-position), not for the unsaturated 4H-1,3-thiazin-4-one scaffold of the target compound. The unsaturated 2,3-dihydro-4H-1,3-thiazin-4-one scaffold has separately demonstrated activity against Trypanosoma brucei and Crithidia fasciculata parasites [2]. The target compound occupies a unique intersection of these two subclasses: it possesses the unsaturation associated with antiparasitic activity but the 2-phenyl (rather than 2,3-diaryl) substitution pattern more typical of the tetrahydro antifungal/antitubercular series. No direct biological assay data for this specific compound have been published in the peer-reviewed literature as of the search date. This absence of data should be interpreted as an opportunity for novel target identification rather than as evidence of inactivity.

Antifungal Antitubercular Cannabinoid receptor Structure-activity relationship

Recommended Procurement and Application Scenarios for 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one (CAS 88136-76-9)


Synthesis of 6-Ethyl-2-phenyl-3H-pyrimidin-4-one via Ammonolysis for Medicinal Chemistry Programs

The sole published synthetic application of this compound is its conversion to 6-ethyl-2-phenyl-3H-pyrimidin-4-one (CAS 83501-10-4) by treatment with ethanolic ammonia at room temperature, as reported by Yamamoto et al. (Chem. Pharm. Bull., 1983) [1]. Medicinal chemistry teams building pyrimidin-4-one-focused libraries for kinase inhibition or GPCR modulation programs should procure this compound specifically when the 6-ethyl-2-phenyl substitution pattern on the pyrimidinone is required, as direct synthesis of this pyrimidinone from benzamidine and β-ketoester precursors often suffers from regioisomeric mixtures and lower yields. Procurement specifications should request purity ≥95% (HPLC) to minimize side-product formation during ammonolysis.

Physicochemical Probe Compound for CNS Drug Discovery: High Lipophilicity, Low TPSA Phenotype

With a computed XLogP3 of 2.9 and a TPSA of 54.7 Ų, this compound falls within the favorable CNS drug-likeness space (LogP 2–5, TPSA <70 Ų) [1]. This contrasts sharply with chlormezanone (logP 0.86, TPSA ~74 Ų), the best-known 1,3-thiazin-4-one drug, which resides outside optimal CNS permeability space [2]. CNS drug discovery programs seeking 1,3-thiazin-4-one-based chemical probes with predicted blood-brain barrier permeability should prioritize this compound over chlormezanone-derived analogs. The absence of hydrogen bond donors (HBD = 0) further distinguishes it from most CNS-active thiazinones, which typically bear at least one H-bond donor, potentially conferring a distinct pharmacokinetic signature.

Tautomerism and Spectroscopic Reference Standard for Analytical Method Development

The enamine-imine tautomerism characterized in the Imrich and Kristian (1982) study for the 2,6-disubstituted 4H-1,3-thiazin-4-one subclass provides a defined spectroscopic framework for analytical method development [1]. QC and analytical laboratories developing HPLC, NMR, or IR methods for thiazinone-containing compounds can use this compound as a reference standard for the imine-predominant tautomeric state. Procurement should specify the compound's IR and ¹H NMR spectra be provided by the vendor, with particular attention to the carbonyl stretch region (expected 1660–1680 cm⁻¹ for the imine form) and the absence of enamine N–H proton signals above δ 5 ppm in the ¹H NMR spectrum. This application is not served by tetrahydro analogs, which lack the tautomeric equilibrium.

Fragment-Based and Diversity-Oriented Screening Library Inclusion

At MW 217.29 g/mol with 15 heavy atoms, this compound sits at the upper boundary of fragment-like chemical space (typically MW <300, heavy atoms ≤22) [1]. Its 2,6-disubstitution pattern, ethyl group at position 6, and unsaturated 4H-1,3-thiazin-4-one core represent a chemotype that is underrepresented in commercial screening libraries compared to tetrahydro-1,3-thiazin-4-ones and benzothiazinones [2]. Procurement for diversity-oriented or fragment-based screening collections should include this compound specifically to fill the unsaturated, 6-alkyl-substituted 1,3-thiazin-4-one chemical space that is absent from most vendor catalog offerings. The compound's two rotatable bonds, absence of undefined stereocenters, and single molecular species (no tautomeric or isomeric ambiguity under standardized assay conditions) make it suitable for hit confirmation workflows.

Quote Request

Request a Quote for 6-Ethyl-2-phenyl-4H-1,3-thiazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.